![molecular formula C21H31N5O3 B1664665 5-甲基乌拉皮地 CAS No. 34661-85-3](/img/structure/B1664665.png)
5-甲基乌拉皮地
概述
描述
Urapidil-5-methyl: is a chemical compound with the molecular formula C21H31N5O3 and a molecular weight of 401.50 g/mol . It is a selective alpha-1A-adrenoceptor antagonist and has antihypertensive activity . This compound is known for its ability to discriminate between alpha-1-adrenoceptor subtypes and has been studied for its potential therapeutic applications .
科学研究应用
Pharmacological Profile
5-Methylurapidil exhibits a high affinity for alpha-1A adrenoceptors, making it a valuable tool for differentiating between subtypes of alpha-1 adrenergic receptors. This selectivity is crucial for understanding receptor function and developing targeted therapies .
Table 1: Affinity of 5-Methylurapidil for Alpha-Adrenoceptor Subtypes
Receptor Subtype | Binding Affinity (Ki) |
---|---|
Alpha-1A | High |
Alpha-1B | Moderate |
Alpha-2 | Low |
Hypotensive Effects
Research indicates that 5-methylurapidil has significant hypotensive effects mediated through serotonin-1A (5-HT1A) receptor activation in the central nervous system. Studies have shown that topical application to the ventrolateral medulla results in marked decreases in mean arterial pressure and heart rate .
Case Study: Hypotensive Response in Animal Models
In a study involving chloralose-anesthetized cats, 5-methylurapidil was applied to the ventral surface of the medulla, resulting in a mean arterial pressure reduction of -39 ± 4 mm Hg. The hypotensive effect was blocked by prior administration of a 5-HT1A antagonist, confirming the role of these receptors in mediating the drug's effects .
Applications in Ophthalmology
5-Methylurapidil has been investigated for its potential to reduce intraocular pressure (IOP). In studies with cynomolgus monkeys, it was found to effectively lower IOP and enhance aqueous humor dynamics, suggesting its utility in treating conditions like glaucoma .
Table 2: Effects of 5-Methylurapidil on Intraocular Pressure
Study Type | IOP Reduction (mmHg) | Observed Effects |
---|---|---|
Cynomolgus Monkeys | Significant | Increased aqueous humor outflow |
Albino Rabbits | Moderate | Improved ocular perfusion |
Research Applications
The compound is also employed in various research contexts, including:
作用机制
生化分析
Biochemical Properties
5-Methylurapidil interacts with α1A-adrenoceptors and 5-HT1A serotonin receptors in the rat brain cortex . It has a KD of 0.89 nM at α1A-adrenoceptors and 0.84 nM at 5-HT1A serotonin receptors . It does not bind to purified liver cell membranes (α1B-adrenoceptors) .
Cellular Effects
5-Methylurapidil has been shown to have effects on intraocular pressure (IOP) and outflow facility in the monkey eye . It has been evaluated as an α-adrenergic antagonist for its effects on these parameters . The maximum reduction of IOP in glaucomatous monkey eyes was 7.5 ± 0.8 mmHg for 5-Methylurapidil .
Molecular Mechanism
5-Methylurapidil exerts its effects at the molecular level primarily through its antagonistic activity on the α1A-adrenoceptor . This interaction inhibits the function of the α1A-adrenoceptor, leading to its antihypertensive effects .
Temporal Effects in Laboratory Settings
The ocular hypotensive response of 5-Methylurapidil increased over a 5-day period on a regimen of administration of the drug twice daily . This suggests that the effects of 5-Methylurapidil can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 5-Methylurapidil in animal models vary with different dosages . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.
Metabolic Pathways
The specific metabolic pathways that 5-Methylurapidil is involved in are not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely involved in adrenergic and serotonergic signaling pathways .
Transport and Distribution
The transport and distribution of 5-Methylurapidil within cells and tissues are not clearly defined in the available literature. Given its solubility in 0.1 N HCl , it is likely that it can be transported and distributed in aqueous environments within the body.
Subcellular Localization
The subcellular localization of 5-Methylurapidil is not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely localized to areas of the cell where these receptors are present .
准备方法
合成路线和反应条件: 乌拉地尔-5-甲基的制备涉及以下几个步骤:
1,3-二甲基-6-氨基脲嘧啶和3-氨基-1-丙醇混合: 以制备6-(3-羟丙基氨基)-1,3-二甲基尿嘧啶.
6-(3-羟丙基氨基)-1,3-二甲基尿嘧啶与亚硫酰氯反应: 以制备6-(3-氯丙基氨基)-1,3-二甲基尿嘧啶.
6-(3-氯丙基氨基)-1,3-二甲基尿嘧啶与1-(2-甲氧基苯基)哌嗪盐酸盐反应: 以获得乌拉地尔.
工业生产方法: 乌拉地尔-5-甲基的工业生产遵循类似的合成路线,但经过优化以获得更高的产率和纯度。 该工艺涉及使用容易获得的试剂,最小化副反应,并进行有效的纯化步骤 .
化学反应分析
反应类型: 乌拉地尔-5-甲基会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常见试剂和条件:
氧化: 常见试剂包括高锰酸钾和过氧化氢。
还原: 常见试剂包括氢化铝锂和硼氢化钠。
取代: 常见试剂包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸,还原可能产生醇,取代可能产生卤代化合物 .
相似化合物的比较
类似化合物:
乌拉地尔: 具有类似α1肾上腺素受体拮抗剂和5-羟色胺5-HT1A受体激动剂特性的双效降压药.
5-乙酰乌拉地尔: 乌拉地尔的类似物,对5-HT1A受体具有高亲和力.
5-甲酰乌拉地尔: 乌拉地尔的另一种类似物,具有强效的降压特性.
独特性: 乌拉地尔-5-甲基的独特之处在于其对5-HT1A受体具有高亲和力,并且能够区分α1肾上腺素受体亚型 . 这使其成为治疗高血压和相关代谢紊乱的宝贵研究工具和潜在的治疗药物 .
生物活性
5-Methylurapidil is a selective antagonist of the α1A-adrenoceptor subtype, primarily studied for its implications in cardiovascular pharmacology. This compound has garnered attention due to its ability to discriminate between various α1-adrenoceptor subtypes, making it a valuable tool in pharmacological research.
5-Methylurapidil exerts its biological activity by selectively binding to α1A-adrenoceptors, inhibiting their activation by endogenous catecholamines like norepinephrine. This selective antagonism has been demonstrated through various studies, including those that utilized radiolabeled ligands to assess binding affinity and functional responses.
Binding Affinity
The binding affinity of 5-methylurapidil for α1-adrenoceptors was assessed using [^3H]prazosin displacement assays across different rat tissues. The results indicated a biphasic displacement pattern, suggesting the presence of both high-affinity and low-affinity binding sites:
Tissue | High-affinity pK_I | Low-affinity pK_I |
---|---|---|
Hippocampus | 9.1 | 7.8 |
Vas deferens | 9.4 | 7.2 |
Heart | 9.3 | 7.5 |
Spleen | Not detected | Low affinity |
Liver | Not detected | Low affinity |
This biphasic response indicates that 5-methylurapidil can differentiate between α1-adrenoceptor subtypes effectively, particularly in tissues where these receptors are expressed variably .
Functional Studies
Functional assays have shown that 5-methylurapidil significantly affects the contractile responses of vascular tissues to norepinephrine. For instance, in studies involving perfused rat kidneys, the presence of 300 nM 5-methylurapidil resulted in biphasic concentration-response curves (CRCs) to norepinephrine, suggesting a complex interaction with receptor subtypes:
- Biphasic CRCs : Indicated the presence of a minor population of receptors resistant to 5-methylurapidil.
- Schild Analysis : The Schild slope was found to be approximately 0.99, indicating competitive antagonism at α1A receptors .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of 5-methylurapidil in managing conditions such as hypertension and heart failure:
- Hypertension Management : In animal models, administration of 5-methylurapidil has been shown to reduce blood pressure effectively by inhibiting vasoconstriction mediated by α1A-adrenoceptors.
- Heart Failure : Research indicates that targeting α1A receptors with selective antagonists like 5-methylurapidil may improve cardiac function by reducing afterload and enhancing myocardial perfusion.
Comparative Analysis with Other Antagonists
When comparing the selectivity and efficacy of 5-methylurapidil with other known α1-adrenoceptor antagonists, it stands out due to its high selectivity for the α1A subtype over α1B and α1D subtypes:
Compound | Selectivity for α1A | Comments |
---|---|---|
5-Methylurapidil | High | Best discriminator among subtypes |
Prazosin | Moderate | Non-selective |
WB4101 | Low | Less effective on α1A |
属性
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZDNKKIUQQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956150 | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-85-3 | |
Record name | 5-Methylurapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylurapidil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLURAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 5-methylurapidil?
A1: 5-methylurapidil primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 5-methylurapidil affect α1A-AR signaling?
A2: As an antagonist, 5-methylurapidil binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]
Q3: Does 5-methylurapidil interact with other receptor subtypes?
A3: While primarily known for its α1A-AR antagonism, studies have shown 5-methylurapidil can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]
Q4: What are the functional consequences of 5-methylurapidil's α1-AR antagonism in vascular smooth muscle?
A4: In vascular smooth muscle, 5-methylurapidil's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.
Q5: How does 5-methylurapidil affect aqueous humor dynamics?
A5: Research indicates that 5-methylurapidil lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []
Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?
A6: The 5-methyl substitution on urapidil, resulting in 5-methylurapidil, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.
Q7: How does the affinity of 5-methylurapidil for different α1-AR subtypes influence its selectivity profile?
A7: 5-methylurapidil exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.
Q8: What is known about the pharmacokinetics of 5-methylurapidil?
A8: While the provided research articles focus primarily on the pharmacodynamic effects of 5-methylurapidil, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。